(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one
CAS No.: 904510-30-1
Cat. No.: VC11955233
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 904510-30-1 |
|---|---|
| Molecular Formula | C18H16O5 |
| Molecular Weight | 312.3 g/mol |
| IUPAC Name | (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C18H16O5/c1-10-6-12(19)8-15-17(10)18(20)16(23-15)7-11-4-5-13(21-2)9-14(11)22-3/h4-9,19H,1-3H3/b16-7- |
| Standard InChI Key | RQKRWJAYJBRDOG-APSNUPSMSA-N |
| Isomeric SMILES | CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/O2)O |
| SMILES | CC1=CC(=CC2=C1C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)O |
| Canonical SMILES | CC1=CC(=CC2=C1C(=O)C(=CC3=C(C=C(C=C3)OC)OC)O2)O |
Introduction
Synthesis and Preparation
The synthesis of benzofuran derivatives typically involves condensation reactions or cyclization processes. For instance, benzofuran-3-one, a related compound, can be synthesized from 2-ethynylphenol using mercury triflate and pyridine-N-oxide . A similar approach might be used for the synthesis of (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one, involving the condensation of a suitable benzofuran precursor with a dimethoxyphenyl aldehyde.
Biological Activities
Benzofuran derivatives are known for their diverse biological activities, including antibacterial, antiviral, and antioxidant effects . While specific biological activities of (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one are not documented, related compounds have shown promising results in various biological assays. For example, some benzofuran derivatives have demonstrated anticancer properties .
Potential Applications
Given the bioactive nature of benzofurans, (2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one could potentially be explored for applications in pharmaceuticals, particularly in the development of new drugs targeting specific biological pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume